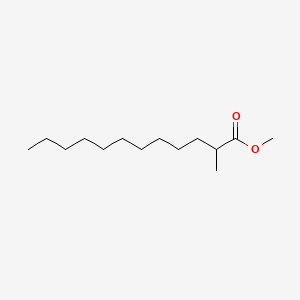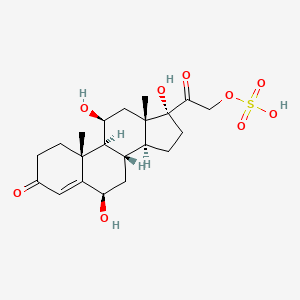
Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt: is a chemical compound with the molecular formula C19H27O14S.Na and a molecular weight of 534.46 . It is primarily used in scientific research and as a synthetic intermediate . This compound is known for its role in various biochemical and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt typically involves the sulfonation of benzyl beta-D-lactoside. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the sulfonation process and prevent over-sulfonation .
Industrial Production Methods
Industrial production of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality . The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzyl lactosides.
Scientific Research Applications
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of glycoproteins and carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The sulfonate group enhances its binding affinity to these targets, facilitating various biochemical processes . The compound’s effects are mediated through pathways related to glycosylation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzyl beta-D-lactoside: Lacks the sulfonate group, making it less reactive in certain biochemical assays.
Benzyl 4’-Sulfo-beta-D-lactoside Sodium Salt: Similar structure but with the sulfonate group at a different position, leading to different reactivity and binding properties.
Benzyl 3’-Phosphate-beta-D-lactoside Sodium Salt: Contains a phosphate group instead of a sulfonate group, resulting in different biochemical interactions.
Uniqueness
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C19H27NaO14S |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C19H28O14S.Na/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9;/h1-5,10-25H,6-8H2,(H,26,27,28);/q;+1/p-1/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+;/m1./s1 |
InChI Key |
ANWRTVFLNKPIPV-GSUZEEOXSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



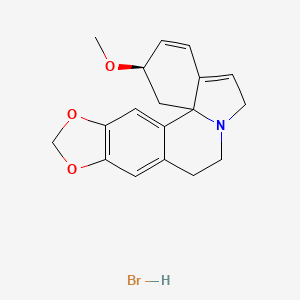

![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)
![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
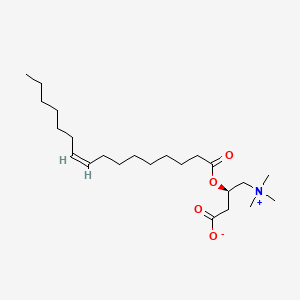
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
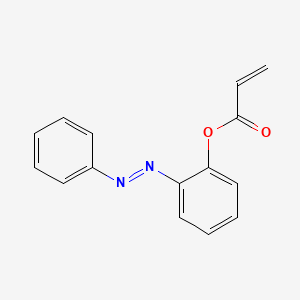

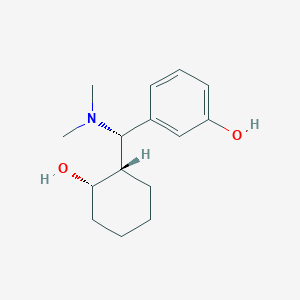
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
